methyl N-(2-bromoprop-2-enyl)carbamate
Description
Properties
CAS No. |
86766-66-7 |
|---|---|
Molecular Formula |
C5H8BrNO2 |
Molecular Weight |
194.03 g/mol |
IUPAC Name |
methyl N-(2-bromoprop-2-enyl)carbamate |
InChI |
InChI=1S/C5H8BrNO2/c1-4(6)3-7-5(8)9-2/h1,3H2,2H3,(H,7,8) |
InChI Key |
RBYHCAGZQVOTPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC(=C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-bromoprop-2-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl carbamate with 2-bromoprop-2-enyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-bromoprop-2-enyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated carbamate derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy carbamates.
Oxidation: Formation of brominated oxides.
Reduction: Formation of de-brominated carbamates.
Scientific Research Applications
Methyl N-(2-bromoprop-2-enyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of methyl N-(2-bromoprop-2-enyl)carbamate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt protein functions, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Observations:
Reactivity Differences :
- The allylic bromide in methyl N-(2-bromoprop-2-enyl)carbamate is more reactive toward nucleophilic substitution compared to the propargyl group in compound 3 . Allylic systems stabilize transition states via resonance, enabling faster reactions with nucleophiles.
- In contrast, aromatic carbamates like 7e exhibit stability due to electron-donating alkoxy groups, favoring electrophilic aromatic substitution over alkylation .
Synthetic Yields :
- Propargyl carbamate synthesis (compound 3) achieved 86.5% yield using propargyl chloroformate and bromoethylamine , while alkylation of aromatic systems (e.g., 7e) yielded 81% . The target compound’s synthesis may require optimized conditions to mitigate allylic bromide instability.
Stereochemical Considerations :
- Carbamates with cyclic backbones (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) highlight the role of stereochemistry in physical properties and biological activity . The planar allylic system in this compound lacks stereoisomerism but may exhibit geometric isomerism under specific conditions.
Physicochemical and Functional Comparisons
Solubility and Stability:
- Allylic Bromides: this compound is likely less polar than aromatic analogs (e.g., 7e), reducing solubility in aqueous media.
- Propargyl vs. Allylic Systems : Propargyl carbamates (compound 3) may exhibit higher thermal stability due to the linear sp-hybridized carbon chain, whereas allylic bromides are more reactive but less stable .
Q & A
Q. What are the common synthetic routes for preparing methyl N-(2-bromoprop-2-enyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or carbamate coupling. For example, carbamates are often synthesized via reaction of alcohols with isocyanates in the presence of catalysts like HCl (e.g., α-terpineol + phenyl isocyanate → carbamate in chloroform ). For brominated derivatives, substituting allyl/propargyl alcohols with bromine-containing precursors using bismuth carbamate catalysts can optimize yields . Key variables include solvent polarity (chloroform or toluene), temperature (room temperature to 50°C), and catalyst loading (0.1–1 mol%). Yield improvements (up to 80–90%) are achieved by controlling moisture levels and stoichiometric ratios of reactants.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Look for characteristic signals: the methyl carbamate group (δ ~3.6–3.8 ppm for OCH3; δ ~155–160 ppm for carbonyl carbon in 13C NMR). The allylic bromine (C-Br) adjacent to the carbamate nitrogen splits proton signals into doublets (J = 6–8 Hz) .
- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Expect molecular ion peaks matching the exact mass (e.g., [M+H]+ for C5H7BrNO2: 207.97 g/mol).
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in chloroform or dichloromethane. Limited solubility in water (<0.1 mg/mL) .
- Stability : Degrades under prolonged UV exposure or acidic/basic conditions. Store at –20°C in inert atmospheres (argon) with desiccants. Stability studies show >90% purity retention after 6 months under these conditions .
Q. How can isomerism in this compound derivatives be resolved during synthesis?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (10–40% v/v) to separate cis/trans isomers .
- Crystallization : Selective crystallization from chloroform/alcohol (1:1) mixtures can isolate major isomers, as seen in cyclohexenyl carbamate systems .
Q. What safety precautions are critical when handling brominated carbamates in the lab?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Neutralize waste with 10% sodium bicarbonate before disposal.
- Monitor air quality for bromine release (threshold: <0.1 ppm) using gas detectors .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for this compound synthesis?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for transition-state modeling (average error <3 kcal/mol) .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for bromine atoms.
- Applications : Predict regioselectivity in bromopropenyl substitutions and calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).
Q. What crystallographic strategies resolve disorder in this compound derivatives?
- Methodological Answer :
- Data Collection : High-resolution X-ray data (Mo Kα, λ = 0.71073 Å) at 100 K reduces thermal motion artifacts.
- Refinement : Use SHELXL for disorder modeling. For example, refine occupancy ratios (e.g., 0.55:0.45 for cyclohexene ring disorder) and apply restraints to bond distances/angles .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O) to stabilize crystal packing .
Q. How do steric and electronic effects influence the reactivity of the bromopropenyl group in carbamate functionalization?
- Methodological Answer :
- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify substituent bulk near the bromine atom.
- Hammett Analysis : Correlate substituent σ values with reaction rates (ρ ≈ +1.2 for electrophilic substitutions).
- Case Study : Electron-withdrawing groups (e.g., nitro) reduce allylic bromide reactivity by 40% compared to methyl groups .
Q. What advanced chromatographic techniques quantify trace impurities in this compound batches?
- Methodological Answer :
Q. How can computational docking predict biological interactions of this compound derivatives?
- Methodological Answer :
- Target Selection : Screen against enzymes like acetylcholinesterase (PDB: 4EY7) using AutoDock Vina.
- Scoring : Prioritize derivatives with ∆G < –8 kcal/mol and hydrogen bonds to catalytic triads (Ser203, His447).
- Validation : Compare with experimental IC50 values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
